molecular formula C6H3BrCl2O B3204351 3-Bromo-2,5-dichlorophenol CAS No. 1034709-00-6

3-Bromo-2,5-dichlorophenol

Cat. No. B3204351
CAS RN: 1034709-00-6
M. Wt: 241.89 g/mol
InChI Key: KLCVUAIAILGDAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2,5-dichlorophenol is a type of halophenol . It is a molecule that includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 13 bond(s) including 10 non-H bond(s), 6 multiple bond(s), 6 aromatic bond(s), 1 six-membered ring(s), and 1 aromatic hydroxyl(s) .


Molecular Structure Analysis

The molecular structure of 3-Bromo-2,5-dichlorophenol includes a phenol in which the hydrogens at certain positions have been replaced by bromine and chlorine . The InChI code for this compound is 1S/C6H3BrCl2O/c7-4-1-3 (8)2-5 (10)6 (4)9/h1-2,10H .


Physical And Chemical Properties Analysis

3-Bromo-2,5-dichlorophenol has a molecular weight of 241.9 . It is a solid at room temperature . It should be stored at a temperature between 2-8°C .

Scientific Research Applications

Electrochemical Studies and Halogen Dance

The compound 3-Bromo-2,5-dichlorophenol has been explored in electrochemical studies. Mubarak and Peters (1996) examined the electrochemical reduction of mono- and dihalothiophenes, including compounds similar to 3-Bromo-2,5-dichlorophenol, observing phenomena like 'halogen dance' during electrolysis which provides insights into electrochemical behaviors of such compounds (Mubarak & Peters, 1996).

Polymerization and Material Synthesis

In the field of material science, 3-Bromo-2,5-dichlorophenol derivatives have been utilized in the synthesis of polymers and other complex molecules. For instance, Nazeer et al. (2020) synthesized derivatives of this compound for electronic and non-linear optical properties studies, indicating its application in material science and electronics (Nazeer et al., 2020).

Crystallography and Structural Studies

Structural analysis of compounds related to 3-Bromo-2,5-dichlorophenol has also been a topic of interest. Peters et al. (1994) studied the crystal structure of derivatives of this compound, contributing to our understanding of molecular structures and their formation (Peters et al., 1994).

Organic Chemistry and Chemical Reactions

Research into the compound's behavior in various chemical reactions is also significant. For example, Bollag et al. (1979) investigated the cross-coupling of halogenated phenols catalyzed by fungal laccases, which may include derivatives of 3-Bromo-2,5-dichlorophenol, showcasing its potential in organic synthesis and enzymatic reactions (Bollag, Liu, & Minard, 1979).

Environmental Chemistry and Photodegradation

The role of chlorophenols, including compounds similar to 3-Bromo-2,5-dichlorophenol, in environmental chemistry has been a topic of research. Andreozzi et al. (2011) studied the photocatalytic oxidation of dichlorophenols, providing insights into the degradation and removal of such compounds from the environment (Andreozzi et al., 2011).

Safety and Hazards

3-Bromo-2,5-dichlorophenol is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-bromo-2,5-dichlorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrCl2O/c7-4-1-3(8)2-5(10)6(4)9/h1-2,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLCVUAIAILGDAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)Cl)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrCl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001311072
Record name 3-Bromo-2,5-dichlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001311072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2,5-dichlorophenol

CAS RN

1034709-00-6
Record name 3-Bromo-2,5-dichlorophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1034709-00-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2,5-dichlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001311072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Boron tribromide as a 1 M solution in dichloromethane (41 mL, 41 mmol) was added to 1-bromo-2,5-dichloro-3-methoxybenzene (10.5 g, 41 mmol) in dichloromethane (100 mL) at −78° C. under N2. The reaction mixture was allowed to warm to room temperature, and after 21 hours, the mixture was poured into 100 g of ice, diluted with 100 g of water, and the organic layer separated. The aqueous layer was extracted with dichloromethane (200 mL) and the combined organic extracts were dried (MgSO4), filtered and the solvent was evaporated under reduced pressure. 1H NMR (CDCl3) δ 7.20 (m, 1H), 7.00 (m, 1H), 5.70 (s, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
41 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
100 g
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-2,5-dichlorophenol
Reactant of Route 2
Reactant of Route 2
3-Bromo-2,5-dichlorophenol
Reactant of Route 3
Reactant of Route 3
3-Bromo-2,5-dichlorophenol
Reactant of Route 4
Reactant of Route 4
3-Bromo-2,5-dichlorophenol
Reactant of Route 5
Reactant of Route 5
3-Bromo-2,5-dichlorophenol
Reactant of Route 6
Reactant of Route 6
3-Bromo-2,5-dichlorophenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.